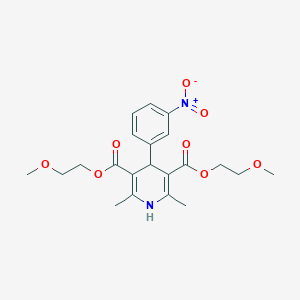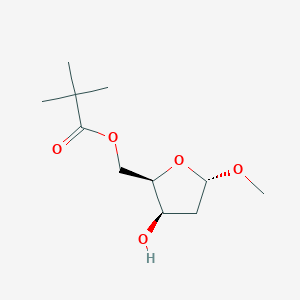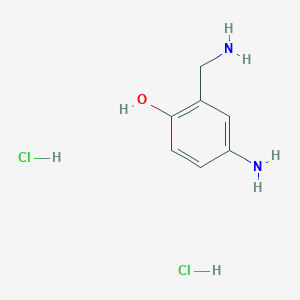
4-Amino-2-(aminomethyl)phenol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(aminomethyl)phenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-(aminomethyl)phenol dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(aminomethyl)phenol dihydrochloride typically involves the reaction of 4-Amino-2-(aminomethyl)phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency in quality and purity. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-(aminomethyl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted phenol derivatives .
Wirkmechanismus
The mechanism of action of 4-Amino-2-(aminomethyl)phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, affecting cellular processes and pathways. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Amino-2-(aminomethyl)phenol dihydrochloride include:
- 2-Amino-4-methylphenol
- 4-Amino-2-methylphenol
- 4-Amino-2-ethylphenol
Uniqueness
This compound is unique due to its specific functional groups and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-Amino-2-(aminomethyl)phenol dihydrochloride can be achieved by a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "4-nitrophenol", "formaldehyde", "ammonia", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Reaction of 4-aminophenol with formaldehyde and ammonia to form 4-Amino-2-(aminomethyl)phenol", "Step 3: Preparation of dihydrochloride salt by reacting 4-Amino-2-(aminomethyl)phenol with hydrochloric acid in acetic acid and precipitating the product with sodium hydroxide" ] } | |
CAS-Nummer |
135043-64-0 |
Molekularformel |
C7H11ClN2O |
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
4-amino-2-(aminomethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,10H,4,8-9H2;1H |
InChI-Schlüssel |
AOPUSBIMGTVUPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)CN)O.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N)CN)O.Cl |
| 135043-64-0 | |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
4-Amino-2-(aminomethyl)phenol Hydrochloride; _x000B_4-Amino-2-(aminomethyl)phenol Dihydrochloride; 4-Amino-2-(aminomethyl)phenol Dihydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



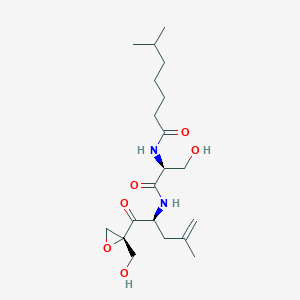
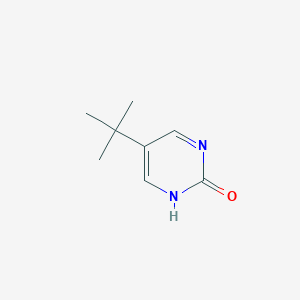
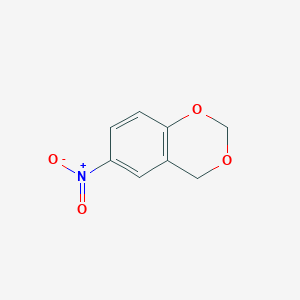
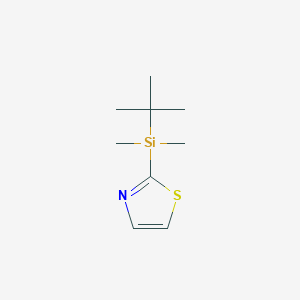
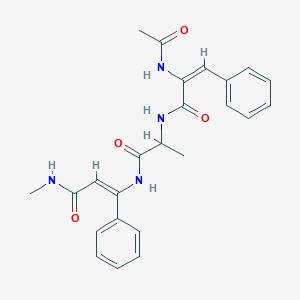

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

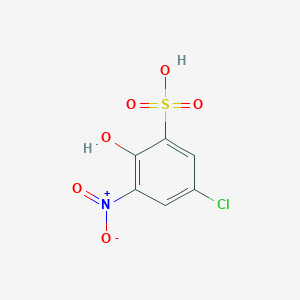
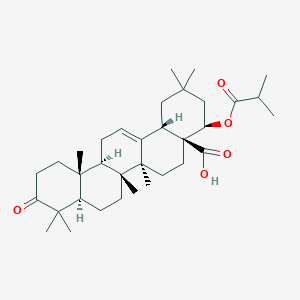
![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)
